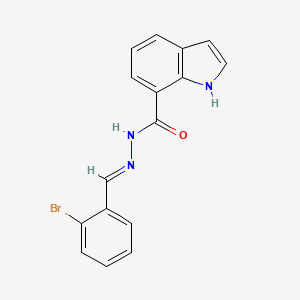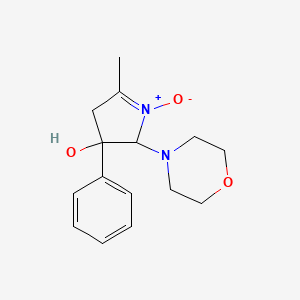![molecular formula C12H17N3O3S2 B5520355 (1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)
(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction This compound is a part of a class of sulfur-containing organic compounds, known for their complex molecular structures and potential biological activities. The compound has been synthesized and characterized in several studies, revealing interesting aspects of its chemistry.
Synthesis Analysis
- Terada et al. (1986) synthesized a related compound, 1-Methyl-3, 4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, via a reaction involving quinaldine and methylsulfinylmethyl carbanion (Terada, Takeuchi, & Hamada, 1986).
- Ulendeeva et al. (2004) conducted a similar synthesis for a related compound, 4-methyl-1-(methylsulfinylmethyl)-7-thiabicyclo[3.3.1]non-3-en-2-one-7-oxide (Ulendeeva et al., 2004).
Molecular Structure Analysis
- The molecular structure of these compounds has been studied extensively using techniques like NMR and X-ray crystallography, revealing complex bicyclic skeletons and stereochemistry. Ho and Lin (1997) reported on the spectral and chemical properties of N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one (Ho & Lin, 1997).
Chemical Reactions and Properties
- The chemical reactions involving these compounds are complex, involving processes like cyclization, oxidation, and functional group transformations. Ondrus et al. (1979) explored the 1,3-dipolar cycloaddition reactions of 1,2-dihydropyridines with organic azides (Ondrus, Knaus, & Giam, 1979).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Synthesis and Evaluation of Novel Compounds for Antimicrobial Use
Research has been conducted on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, through various chemical reactions, have shown promising results in in vitro antibacterial and antifungal activities, highlighting their potential as therapeutic agents in combating microbial infections (Darwish et al., 2014).
Antimicrobial and Antifungal Action of Sulfonyl-substituted Compounds
Another study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, demonstrating their potential for further studies as antimicrobial agents (Kobzar et al., 2019).
Antitumor Applications
Cytotoxic Activity Against Human Cancer Cell Lines
Studies have also been conducted on the synthesis of bicyclic σ receptor ligands with cytotoxic activity. These compounds, prepared from (R)- and (S)-glutamate, showed high σ1 receptor affinity and were investigated for cell growth inhibition against several human tumor cell lines. The findings suggest a specific target in certain cell lines, indicating the potential for the development of new antitumor agents (Geiger et al., 2007).
Structural and Conformational Studies
Structural and Conformational Analysis
Research into the structural and chemical properties of related compounds, such as N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one, provides insights into their spectral and chemical characteristics. Such studies are crucial for understanding the behavior of these compounds and optimizing their therapeutic potential (Ho & Lin, 1997).
Propriétés
IUPAC Name |
(1S,5R)-3-methylsulfonyl-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-20(17,18)14-4-9-2-3-11(6-14)15(12(9)16)5-10-7-19-8-13-10/h7-9,11H,2-6H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZZKPHRJMBCW-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCC(C1)N(C2=O)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)
![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)
![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)